Cas no 93247-78-0 (Methyl 1H-indole-7-carboxylate)

Methyl 1H-indole-7-carboxylate structure
93247-78-0 structure
Nombre del producto:Methyl 1H-indole-7-carboxylate
Número CAS:93247-78-0
MF:C10H9NO2
Megavatios:175.183962583542
MDL:MFCD00211064
CID:61614
PubChem ID:676694

Methyl 1H-indole-7-carboxylate Propiedades químicas y físicas

Nombre e identificación

    • Methyl 1H-indole-7-carboxylate
    • 1H-INDOLE-7-CARBOXYLIC ACID METHYL ESTER
    • Methyl indole-7-carboxylate
    • 7-HEXADECYN-1-OL
    • 7-Indolecarboxylic acid methyl este
    • INDOLE-7-CARBOXYLICACIDMETHYLESTER
    • Methyl 1H-indole-7-c
    • methyl 7-indolecarboxylate
    • METHYL(7-INDOLECARBOXYLATE) FOR SYNTHESIS
    • METHYL-1H-INDOLE-7-CARBOXYLATE
    • METHYL-INDOLE-7-CARBOXYLATE
    • RARECHEM AL BF 0640
    • Methyl1H-indole-7-carboxylate
    • Methyl 1H-indole-7-carboxylate (ACI)
    • Indole-7-carboxylic acid methyl ester
    • STK833390
    • DTXSID70918582
    • SR-01000632809-1
    • I-2530
    • CS-W002517
    • AKOS000631420
    • MFCD00211064
    • 7-methoxycarbonylindole
    • SDCCGMLS-0065886.P001
    • BCP26795
    • Z1201619795
    • SB10371
    • 93247-78-0
    • CCG-42843
    • Methylindole-7-carboxylate
    • SY020041
    • Q-102562
    • methyl 7-indole carboxylate
    • AC-22445
    • PB27475
    • SCHEMBL761721
    • METHYL(7-INDOLECARBOXYLATE)
    • methyl indole-7-carboxylate, AldrichCPR
    • EN300-132047
    • CC-0744
    • 7-INDOLECARBOXYLIC ACID METHYL ESTER
    • 7-(Methoxycarbonyl)-1H-indole
    • MDL: MFCD00211064
    • Renchi: 1S/C10H9NO2/c1-13-10(12)8-4-2-3-7-5-6-11-9(7)8/h2-6,11H,1H3
    • Clave inchi: FTLOEULOTNVCGF-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C2=C(C=CN2)C=CC=1)OC

Atributos calculados

  • Calidad precisa: 175.06300
  • Masa isotópica única: 175.063329
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 2
  • Complejidad: 205
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 42.1
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: 4
  • Xlogp3: 1.9

Propiedades experimentales

  • Color / forma: Not determined
  • Denso: 1.253
  • Punto de fusión: 46-47 ºC
  • Punto de ebullición: 331.7℃ at 760 mmHg
  • Punto de inflamación: 154.4 °C
  • índice de refracción: 1.639
  • Disolución: Soluble in chloroform (a little) \ methanol (a little)
  • PSA: 42.09000
  • Logp: 1.95450
  • Disolución: Not determined
  • PKA: 15.42±0.30(Predicted)

Methyl 1H-indole-7-carboxylate Información de Seguridad

Methyl 1H-indole-7-carboxylate Datos Aduaneros

  • Código HS:2933990090
  • Datos Aduaneros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Methyl 1H-indole-7-carboxylate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1051904-5g
Methyl 1H-indole-7-carboxylate
93247-78-0 98%
5g
¥178.00 2024-04-25
abcr
AB514908-5 g
Methyl 1H-indole-7-carboxylate; 95%
93247-78-0
5g
€112.50 2023-04-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB02425-25G
methyl 1H-indole-7-carboxylate
93247-78-0 97%
25g
¥ 679.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB02425-50G
methyl 1H-indole-7-carboxylate
93247-78-0 97%
50g
¥ 1,293.00 2023-04-12
TRC
M313593-250mg
Methyl Indole-7-carboxylate
93247-78-0
250mg
$57.00 2023-05-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1051904-10g
Methyl 1H-indole-7-carboxylate
93247-78-0 98%
10g
¥282.00 2024-04-25
eNovation Chemicals LLC
Y1126160-25g
1H-Indole-7-carboxylic acid methyl ester
93247-78-0 95%
25g
$180 2024-07-28
Apollo Scientific
OR10545-100g
Methyl 1H-indole-7-carboxylate
93247-78-0 97%
100g
£253.00 2023-08-31
TRC
M313593-500mg
Methyl Indole-7-carboxylate
93247-78-0
500mg
$68.00 2023-05-17
TRC
M313593-1g
Methyl Indole-7-carboxylate
93247-78-0
1g
$ 80.00 2023-09-07

Methyl 1H-indole-7-carboxylate Métodos de producción

Synthetic Routes 1

Condiciones de reacción
Referencia
Regioselective π-extension of indoles with rhodium enalcarbenoids - synthesis of substituted carbazoles
Rathore, Kuldeep Singh; Harode, Mandeep; Katukojvala, Sreenivas, Organic & Biomolecular Chemistry, 2014, 12(43), 8641-8645

Synthetic Routes 2

Condiciones de reacción
Referencia
Preparation of 1-[(imidazolomethyl)phenyl]indolecarboxylates and analogs as antihypertensives
, European Patent Organization, , ,

Synthetic Routes 3

Condiciones de reacción
Referencia
N-Benzyl dihydroindole derivatives as LTD4 antagonists.
, European Patent Organization, , ,

Synthetic Routes 4

Condiciones de reacción
Referencia
Preparation of alkoxycarbonylindolines and -indoles
, Japan, , ,

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  20 h, reflux
Referencia
Indolylmaleimides as soft pan-PKC inhibitors and their preparation
, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Piperidine Solvents: Dimethylformamide ;  130 - 140 °C
1.2 Reagents: Acetic acid ,  Iron Solvents: Ethanol ;  heated; 2 h, reflux
1.3 Reagents: Water
Referencia
Synthesis of substituted indole-3-carboxaldehyde derivatives
Ge, Yu-Hua; Wu, Ya-Ming; Xue, Zhong-Jun, Youji Huaxue, 2006, 26(4), 563-567

Synthetic Routes 7

Condiciones de reacción
1.1 Solvents: Dimethyl carbonate ;  rt; 7 h, 160 °C; 160 °C → rt
Referencia
Chemoselective reactions of dimethyl carbonate catalyzed by alkali metal exchanged faujasites: the case of indolylcarboxylic acids and indolyl-substituted alkylcarboxylic acids
Selva, Maurizio; Tundo, Pietro; Brunelli, Davide; Perosa, Alvise, Green Chemistry, 2007, 9(5), 463-468

Synthetic Routes 8

Condiciones de reacción
Referencia
Product subclass 4: palladium-alkene complexes
Takacs, J. M.; Vayalakkada, S., Science of Synthesis, 2002, 1, 319-387

Synthetic Routes 9

Condiciones de reacción
Referencia
Preparation of indoles from 2-nitrostyrenes
, Japan, , ,

Synthetic Routes 10

Condiciones de reacción
1.1 Solvents: Methanol ;  10 min, rt
1.2 Reagents: Triethylamine Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ;  48 h, 600 Pa, 130 °C
Referencia
A New Modular Indole Synthesis. Construction of the Highly Strained CDEF Parent Tetracycle of Nodulisporic Acids A and B
Smith, Amos B. III; Kuerti, Laszlo; Davulcu, Akin H., Organic Letters, 2006, 8(10), 2167-2170

Synthetic Routes 11

Condiciones de reacción
1.1 Solvents: Dimethylformamide
1.2 Reagents: Titanium chloride (TiCl3) Solvents: Methanol ,  Water
Referencia
The chemistry of indoles. XXXIII. Substituent effect in regioselective metalation of 3-indolecarboxaldehyde and syntheses of indoles carrying a carbon side chain at the 4-, 5-, 6-, or 7-position
Somei, Masanori; Saida, Yoshihiro; Komura, Naoko, Chemical & Pharmaceutical Bulletin, 1986, 34(10), 4116-25

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Trimethylsilyldiazomethane ;  30 min, rt
Referencia
Plant growth regulator having specific compound
, Japan, , ,

Synthetic Routes 13

Condiciones de reacción
Referencia
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Synthetic Routes 14

Condiciones de reacción
Referencia
Indoles from 2-methylnitrobenzenes by condensation with formamide acetals followed by reduction: 4-benzyloxyindole (1H-indole, 4-(phenylmethoxy)-)
Batcho, Andrew D.; Leimgruber, Willy, Organic Syntheses, 1985, 63, 214-25

Synthetic Routes 15

Condiciones de reacción
Referencia
Indole-7-carboxylic acid
, USSR, , ,

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Acetic acid ,  Iron Solvents: Ethanol ;  2 h, reflux
Referencia
Synthesis of 3-formnylindole-7-carboxylic acid
Ge, Yu-hua; Wu, Ya-ming; Xue, Zhong-jun, Huaxue Shiji, 2006, 28(3), 181-182

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran
Referencia
Some observations on the formation of 1-hydroxyindoles in the Leimgruber-Batcho indole synthesis
Clark, Robin D.; Repke, David B., Journal of Heterocyclic Chemistry, 1985, 22(1), 121-5

Synthetic Routes 18

Condiciones de reacción
Referencia
Palladium-catalyzed synthesis of indoles by reductive N-heteroannulation of 2-nitrostyrenes
Soderberg, Bjorn C.; Shriver, James A., Journal of Organic Chemistry, 1997, 62(17), 5838-5845

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Rhodium Solvents: Ethanol
Referencia
A regiocontrolled synthesis of substituted indoles by palladium-catalyzed coupling of 2-bromonitrobenzenes and 2-bromoacetanilides
Kasahara, Akira; Izumi, Taeko; Murakami, Satoshi; Miyamoto, Kazuhiro; Hino, Toshimi, Journal of Heterocyclic Chemistry, 1989, 26(5), 1405-13

Synthetic Routes 20

Condiciones de reacción
Referencia
Regioselective Dehydrogenative Reverse Prenylation of Indoles with 2-Methyl-2-butene
Li, Yong-Hua; Wang, Meng-Yue; Zhao, Bao-Yin; Zhang, Hong-Xia; Guo, Shi-Huan; et al, Chemistry - A European Journal, 2023, 29(37),

Methyl 1H-indole-7-carboxylate Raw materials

Methyl 1H-indole-7-carboxylate Preparation Products

Methyl 1H-indole-7-carboxylate Proveedores

atkchemica
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:93247-78-0)Methyl 1H-indole-7-carboxylate
Número de pedido:CL5341
Estado del inventario:in Stock
Cantidad:1g/5g/10g/100g
Pureza:95%+
Información sobre precios actualizada por última vez:Wednesday, 27 November 2024 17:24
Precio ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:93247-78-0)Methyl 1H-indole-7-carboxylate
Número de pedido:27521987
Estado del inventario:in Stock
Cantidad:Company Customization
Pureza:98%
Información sobre precios actualizada por última vez:Tuesday, 10 June 2025 11:04
Precio ($):discuss personally
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:93247-78-0)Methyl 1H-indole-7-carboxylate
A10985
Pureza:99%
Cantidad:100g
Precio ($):269.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:93247-78-0)Methyl 1H-indole-7-carboxylate
sfd3743
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe